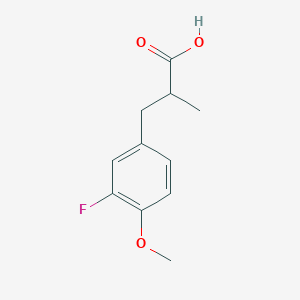
1,4-Dichlorohexane
Overview
Description
1,4-Dichlorohexane is an organic compound with the molecular formula C6H12Cl2 . It is a member of the dichloroalkane family, characterized by the presence of two chlorine atoms attached to a hexane backbone. This compound is used in various chemical processes and has significant industrial applications.
Scientific Research Applications
1,4-Dichlorohexane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies involving the effects of chlorinated hydrocarbons on biological systems.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
Target of Action
1,4-Dichlorohexane is a chemical compound with the molecular formula C6H12Cl2
Mode of Action
It has been used in the synthesis of dicationic ionic liquids, acting as a reactant in the process . In this context, it interacts with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form a dicationic ionic liquid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dichlorohexane can be synthesized through the chlorination of hexane. The process involves the reaction of hexane with chlorine gas under controlled conditions, typically in the presence of a catalyst such as iron chloride. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms by chlorine atoms at the 1 and 4 positions on the hexane chain.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of hydrogen chloride gasThe reaction is carried out under reflux conditions for several hours, resulting in the formation of this compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dichlorohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines.
Elimination Reactions: Often require strong bases such as potassium hydroxide or sodium ethoxide.
Oxidation and Reduction Reactions: May involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Alcohols or amines.
Elimination Reactions: Alkenes.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of hexane.
Comparison with Similar Compounds
- 1,2-Dichlorohexane
- 1,3-Dichlorohexane
- 1,5-Dichlorohexane
Comparison: 1,4-Dichlorohexane is unique in its structure, with chlorine atoms positioned at the 1 and 4 positions on the hexane chain. This positioning influences its reactivity and the types of reactions it undergoes. Compared to other dichlorohexanes, this compound may exhibit different chemical behaviors due to the spatial arrangement of the chlorine atoms .
Properties
IUPAC Name |
1,4-dichlorohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2/c1-2-6(8)4-3-5-7/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBRHRAWRVZUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



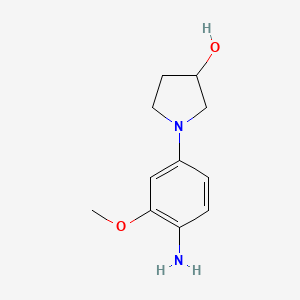

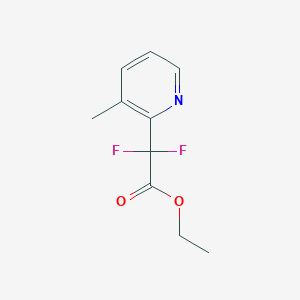
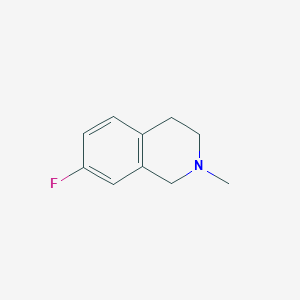
![2-[(2-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3142443.png)

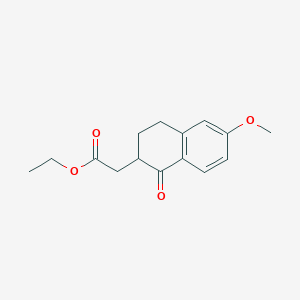
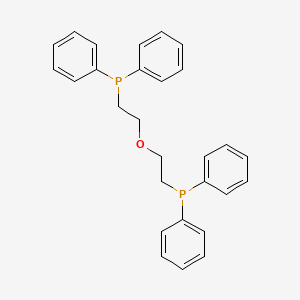



![[1,1'-Bicyclopentyl]-2,2'-dione](/img/structure/B3142487.png)
